

# Application Notes and Protocols: Generating Telacebec-Resistant Mutants of Mycobacterium tuberculosis

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Compound of Interest		
Compound Name:	Telacebec	
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# **Abstract**

This document provides a detailed protocol for the in vitro generation and characterization of **Telacebec**-resistant mutants of Mycobacterium tuberculosis (Mtb). **Telacebec** (formerly Q203) is a promising anti-tuberculosis drug candidate that targets the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain essential for ATP synthesis.[1] [2] The emergence of drug-resistant Mtb strains necessitates robust laboratory methods to generate and study resistance mechanisms, facilitating the development of new therapeutics and diagnostic tools. This protocol outlines the materials, methodologies, and data interpretation steps for selecting spontaneous **Telacebec**-resistant mutants, determining their minimum inhibitory concentrations (MICs), and identifying resistance-conferring mutations.

## Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, has a remarkable ability to develop resistance to antibiotics through spontaneous mutations.[3] Understanding the genetic basis and phenotypic consequences of resistance to new drug candidates like **Telacebec** is crucial for predicting and combating potential clinical resistance. **Telacebec** inhibits Mtb growth by binding to QcrB, thereby blocking cellular respiration and ATP production.[1][4] Resistance to **Telacebec** in Mtb has been primarily associated with single nucleotide polymorphisms in the



qcrB gene, leading to amino acid substitutions that prevent effective drug binding.[1] This protocol provides a standardized workflow for the isolation and preliminary characterization of such resistant mutants for research purposes.

# **Data Presentation**

Table 1: Telacebec Susceptibility in M. tuberculosis

H37Rv (Wild-Type)

Parameter	Value	Carbon Source	Method	Reference
MIC50	~2.7 nM	Standard Broth	Broth Microdilution	[1][2][5]
MIC50	~4.7 nM	Glycerol	Broth Microdilution	[1]
MIC	8 ng/mL (~14.4 nM)	Not Specified	Agar Proportion	
Frequency of Resistance	2.4 x 10 <sup>-8</sup>	Not Applicable	Agar Plating	[1]

# Table 2: Characteristics of Telacebec-Resistant M.

tuberculosis Mutants

Mutation in QcrB	Amino Acid Change	Predicted MIC Range	Growth Rate
T313A	Threonine to Alanine	> 64x MIC of Wild- Type	To be determined
T313I	Threonine to Isoleucine	> 64x MIC of Wild- Type	To be determined
Other potential mutations	To be identified	To be determined	To be determined

Note: The MIC values for resistant mutants are predicted to be significantly higher than the wild-type. The exact values should be determined experimentally as described in the protocol



below.

# **Experimental Protocols**Preparation of M. tuberculosis Culture

#### Materials:

- Mycobacterium tuberculosis H37Rv (ATCC 27294 or similar wild-type strain)
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
- Middlebrook 7H10 agar supplemented with 10% OADC
- Glycerol stocks of Mtb H37Rv
- Sterile culture flasks and tubes
- Incubator at 37°C

#### Method:

- Inoculate 10 mL of Middlebrook 7H9 broth with a glycerol stock of Mtb H37Rv.
- Incubate at 37°C with gentle agitation until the culture reaches mid-log phase (OD<sub>600</sub> of 0.4-0.6). This typically takes 7-10 days.
- Prepare a bacterial suspension for plating by pelleting the cells by centrifugation and resuspending the pellet in fresh 7H9 broth to a final concentration of approximately 1 x 10<sup>9</sup> CFU/mL.

# **Determination of Telacebec MIC for Wild-Type Mtb**

#### Materials:

- Telacebec stock solution (in DMSO)
- Middlebrook 7H10 agar plates



- Mtb H37Rv culture from step 1
- Sterile spreaders

#### Method:

- Prepare a series of Middlebrook 7H10 agar plates containing serial dilutions of Telacebec. A suggested range is from 0.001 μg/mL to 1 μg/mL.
- Prepare a drug-free control plate.
- Prepare 10-fold serial dilutions of the Mtb culture.
- Plate 100  $\mu$ L of the 10<sup>-3</sup> and 10<sup>-4</sup> dilutions onto each plate.
- Incubate the plates at 37°C for 3-4 weeks.
- The MIC is defined as the lowest concentration of **Telacebec** that inhibits at least 99% of the growth compared to the drug-free control.

# Selection of Spontaneous Telacebec-Resistant Mutants

#### Materials:

- Mtb H37Rv culture from step 1
- Middlebrook 7H10 agar plates
- Middlebrook 7H10 agar plates containing **Telacebec** at concentrations of 4x, 8x, and 16x the
  determined MIC. A concentration range of 32 ng/mL to 128 ng/mL is a good starting point
  based on an agar MIC of 8 ng/mL.
- Sterile spreaders

#### Method:

• Plate 100  $\mu$ L of the undiluted Mtb culture (approximately 1 x 10 $^8$  CFU) onto the **Telacebec**-containing and drug-free control plates.



- To determine the initial inoculum size, plate 100  $\mu$ L of 10<sup>-5</sup> and 10<sup>-6</sup> dilutions onto drug-free agar plates.
- Incubate all plates at 37°C for 4-6 weeks.
- Monitor the plates for the appearance of colonies on the **Telacebec**-containing plates.
- Calculate the frequency of resistance by dividing the number of colonies on the **Telacebec**containing plates by the total number of CFUs plated (determined from the drug-free control
  plates).

### **Isolation and Confirmation of Resistant Mutants**

#### Materials:

- Colonies from the Telacebec-containing plates
- Middlebrook 7H9 broth
- Middlebrook 7H10 agar plates with and without **Telacebec** (at the selection concentration)
- Sterile inoculation loops

#### Method:

- Pick individual colonies that appear on the **Telacebec**-containing plates.
- Inoculate each colony into 5 mL of Middlebrook 7H9 broth and incubate until growth is visible.
- To confirm the resistant phenotype, sub-culture each isolate onto a fresh Middlebrook 7H10
  agar plate containing the same concentration of **Telacebec** used for the initial selection and
  a drug-free control plate.
- Only isolates that grow on the **Telacebec**-containing plate are considered confirmed resistant mutants.

# **Characterization of Resistant Mutants**



#### a. Determination of MIC for Resistant Mutants:

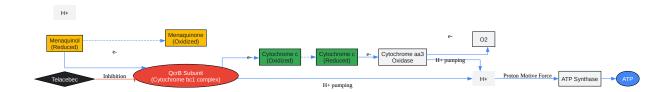
 Using the confirmed resistant isolates, repeat the MIC determination protocol as described in step 2. A broader range of **Telacebec** concentrations will be necessary to determine the foldincrease in resistance.

#### b. Growth Rate Analysis:

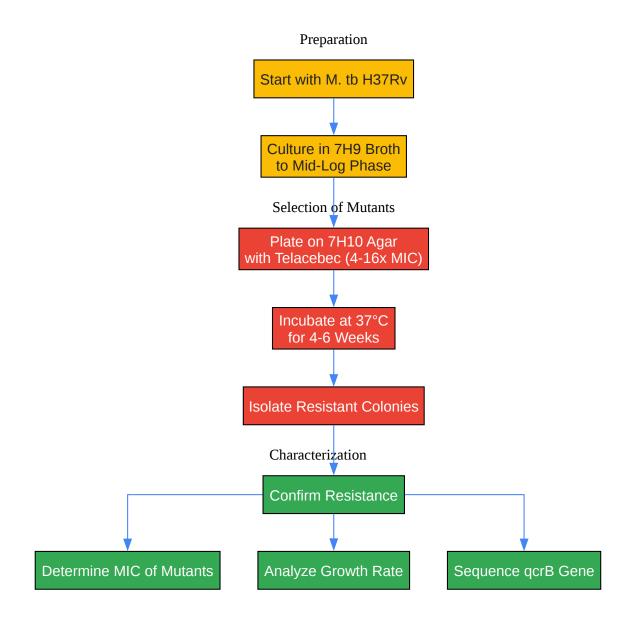
- Inoculate parallel cultures of the wild-type strain and each resistant mutant in Middlebrook 7H9 broth at the same starting OD<sub>600</sub>.
- Measure the OD600 of each culture at regular intervals (e.g., every 24 hours) for 10-14 days.
- Plot the growth curves (OD<sub>600</sub> vs. time) to compare the doubling times and assess any fitness cost associated with **Telacebec** resistance.
- c. Genetic Analysis of the qcrB Gene:
- Extract genomic DNA from the wild-type Mtb H37Rv and each confirmed resistant mutant.
- Amplify the qcrB gene (Rv2196) using specific primers.
- Sequence the PCR products and compare the sequences to the wild-type qcrB sequence to identify any mutations. The T313A and T313I mutations are of particular interest.[1]

# **Visualizations**









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